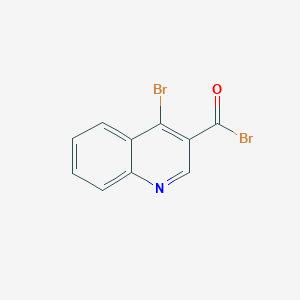
4-Bromo-3-quinolinecarbonyl bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-3-quinolinecarbonyl bromide is a brominated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both bromine atoms and the quinoline moiety in its structure makes it a versatile intermediate for further chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-quinolinecarbonyl bromide typically involves the bromination of quinoline derivatives. One common method is the bromination of 3-quinolinecarbonyl chloride using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and selectivity of the bromination process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the synthesis.
化学反应分析
Types of Reactions: 4-Bromo-3-quinolinecarbonyl bromide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced, leading to different functionalized derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Coupling Reactions: Utilize palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed: The products of these reactions vary widely depending on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl or styryl derivatives.
科学研究应用
4-Bromo-3-quinolinecarbonyl bromide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be incorporated into polymers and other materials to impart specific properties, such as enhanced thermal stability or electronic characteristics.
作用机制
The mechanism by which 4-Bromo-3-quinolinecarbonyl bromide exerts its effects depends on its specific application. In medicinal chemistry, for instance, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms can enhance the compound’s binding affinity and specificity for these targets, while the quinoline moiety can facilitate interactions with aromatic residues in proteins.
相似化合物的比较
4-Bromoquinoline: Lacks the carbonyl bromide group, making it less reactive in certain types of chemical transformations.
3-Quinolinecarbonyl Chloride: Contains a chlorine atom instead of bromine, which can affect its reactivity and the types of reactions it undergoes.
4,6-Dibromoquinoline: Contains an additional bromine atom, which can lead to different substitution patterns and reactivity.
Uniqueness: 4-Bromo-3-quinolinecarbonyl bromide is unique due to the presence of both bromine atoms and the carbonyl bromide group, which provide multiple sites for chemical modification
属性
分子式 |
C10H5Br2NO |
|---|---|
分子量 |
314.96 g/mol |
IUPAC 名称 |
4-bromoquinoline-3-carbonyl bromide |
InChI |
InChI=1S/C10H5Br2NO/c11-9-6-3-1-2-4-8(6)13-5-7(9)10(12)14/h1-5H |
InChI 键 |
FGRGOHXRVAWWKY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C(=O)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


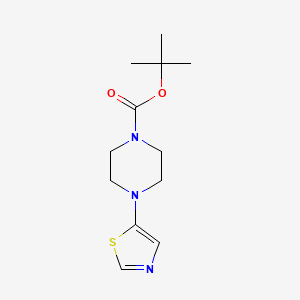
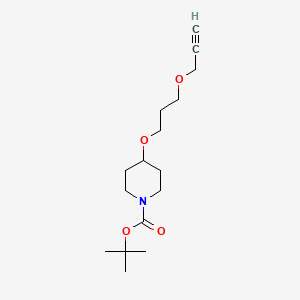
![Methyl thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B15365027.png)
![6-Bromo-4,7-dichloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B15365029.png)
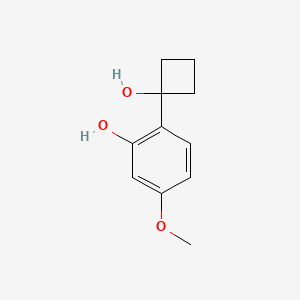

![Ethyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B15365045.png)
![2-Amino-4-ethynyl-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B15365046.png)


![1-[[2-(6-Bromoquinolin-4-yl)-1-pyridin-2-ylethylidene]amino]pyrrolidin-2-one](/img/structure/B15365061.png)
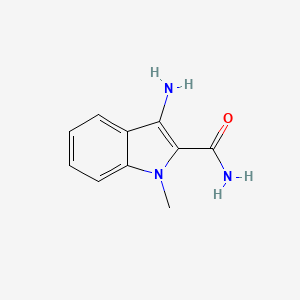
![4-Amino-6-methoxy-7-[3-(pyrrolidin-1-yl)propyl]quinazoline](/img/structure/B15365077.png)

